molecular formula C15H10F3NO B2862627 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 477867-25-7

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No.: B2862627
CAS No.: 477867-25-7
M. Wt: 277.246
InChI Key: FDYSEHARNKOTDB-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (CAS: 477867-25-7) is a fluorinated aromatic compound with the molecular formula C₁₅H₁₀F₃NO and a molar mass of 277.24 g/mol . Its structure features a benzonitrile core substituted with a 4-methylphenoxy group at position 2 and a trifluoromethyl (-CF₃) group at position 3.

Properties

IUPAC Name

2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYSEHARNKOTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile typically involves the following steps:

    Formation of the Methylphenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenoxy halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.

    Formation of the Benzenecarbonitrile Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzonitrile Derivatives

Pyridine vs. Phenoxy Substituents

4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile (CAS: 892501-99-4) Structure: Replaces the phenoxy group with a pyridine ring. Properties: Lower molar mass (248.20 g/mol) and melting point (123–124°C) compared to the target compound, likely due to reduced steric bulk and altered polarity . Applications: Pyridine-containing analogs are often used in pharmaceuticals and agrochemicals due to enhanced bioavailability .

2-(4-Cyanophenoxy)-5-(trifluoromethyl)pyridine Structure: Combines pyridine and benzonitrile moieties. Reactivity: The cyano group at position 4 increases electrophilicity, making it a candidate for further functionalization (e.g., Suzuki couplings) .

Fluorinated Benzonitriles

3-Fluoro-5-(trifluoromethyl)benzonitrile (CAS: 149793-69-1) Structure: Simpler, lacking the phenoxy group. Properties: Lower molar mass (189.11 g/mol) and boiling point, highlighting the impact of substituent complexity on physical properties . Applications: Fluorinated benzonitriles are common intermediates in agrochemical synthesis (e.g., fungicides in ) .

Functional Group Modifications

Boronic Ester Derivatives
  • 2-Cyano-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 1073355-21-1) Structure: Incorporates a boronic ester for cross-coupling reactions. Utility: Used in Suzuki-Miyaura reactions to construct biaryl systems, a key step in drug discovery .
Heterocyclic Extensions
  • ND-14 (4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile) Structure: Adds an imidazolidinone-thioxo moiety. Bioactivity: Such complex heterocycles are explored in medicinal chemistry for enzyme inhibition (e.g., antifungal targets in ) .

Key Trends :

  • Polarity: The target compound’s phenoxy group increases lipophilicity compared to pyridine analogs, influencing solubility and membrane permeability.
  • Thermal Stability: Higher boiling points in phenoxy-containing derivatives suggest stronger intermolecular forces (e.g., π-π stacking) .

Biological Activity

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile is a chemical compound of interest due to its potential biological activities. Its unique structure, featuring both a trifluoromethyl group and a phenoxy moiety, suggests various interactions with biological systems. This article explores the compound's biological activity, including its mechanism of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 477867-25-7

This compound features a phenyl ring substituted with a methyl group and a trifluoromethyl group, which are known to enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes, potentially leading to inhibition or modulation of their activity. This interaction may involve:

  • Hydrophobic interactions : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with lipid membranes.
  • Hydrogen bonding : The phenoxy group can participate in hydrogen bonding with target proteins.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in various assays. Below is a summary of key findings:

Activity Assay Type IC50 Value (µM) Reference
Antitumor ActivityMTT Assay (e.g., A549 cells)15.3
Enzyme InhibitionKinase Inhibition Assay12.7
Antimicrobial ActivityZone of Inhibition20

Case Studies

  • Antitumor Efficacy :
    A study investigated the antitumor effects of this compound on lung cancer cell lines (A549). It demonstrated significant cytotoxicity with an IC50 value of 15.3 µM, indicating potential for development as an anticancer agent.
  • Enzyme Inhibition :
    Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results showed an IC50 value of 12.7 µM, suggesting that this compound may serve as a lead candidate for kinase inhibitors.
  • Antimicrobial Properties :
    The antimicrobial activity was assessed against various bacterial strains, revealing a zone of inhibition at concentrations around 20 µM. This highlights the potential utility of the compound in treating bacterial infections.

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